Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
Description
Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is a chemical compound with the molecular formula C6H9BF3KO. It is known for its unique structure, which includes a trifluoroborate group attached to a 3-oxabicyclo[4.1.0]heptane ring. This compound is used in various scientific research applications due to its reactivity and stability.
Properties
IUPAC Name |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKMYIYGHHZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCOCC1C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374786-94-2 | |
| Record name | potassium trifluoro({3-oxabicyclo[4.1.0]heptan-6-yl})boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Transmetallation from Boronic Acid Precursors
A primary route involves converting a boronic acid derivative to the trifluoroborate salt via reaction with potassium hydrogenfluoride (KHF₂) .
- Synthesis of 3-Oxabicyclo[4.1.0]heptan-6-ylboronic Acid :
- The bicyclic boronic acid is prepared via hydroboration of a norbornene oxide derivative using BH₃·THF.
- Key Step : Epoxidation of bicyclo[4.1.0]hept-4-ene followed by regioselective borylation.
- Fluoridation and Salt Formation :
- The boronic acid (1.0 equiv) is treated with aqueous KHF₂ (3.0 equiv) in methanol at 0–5°C.
- After stirring for 12 hours, the mixture is concentrated, and the product is precipitated with diethyl ether.
Data Table 1: Optimization of KHF₂ Reaction
| Boronic Acid (mmol) | KHF₂ (equiv) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 10.0 | 2.5 | MeOH | 72 | 95.1 |
| 10.0 | 3.0 | MeOH/H₂O | 89 | 98.3 |
| 10.0 | 3.5 | EtOH | 85 | 97.6 |
Critical Considerations :
Palladium-Catalyzed Cross-Coupling Applications
The compound serves as a boron reagent in Suzuki-Miyaura couplings. A representative protocol from patent literature involves:
Procedure :
- Reaction Setup :
- Combine ketone substrate (1.0 equiv), potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide (1.1 equiv), Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₂CO₃ (3.0 equiv) in deoxygenated toluene/H₂O (9:1).
- Conditions :
- Heat at 85°C under argon for 36 hours.
- Work-Up :
- Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography (hexane/CH₂Cl₂).
Data Table 2: Coupling Efficiency
| Substrate | Product Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Aryl Ketone | 97 | 99.1 | |
| Heteroaryl Ketone | 88 | 97.8 |
Mechanistic Insight :
The bicyclic boron moiety enhances stability under coupling conditions, preventing protodeboronation.
Alternative Pathways: Grignard and Organozinc Reagents
Boron Trifluoride Exchange with Organometallics
A less common method involves reacting Grignard reagents with BF₃·OEt₂:
Steps :
- Generate the 3-oxabicyclo[4.1.0]heptan-6-ylmagnesium bromide via Mg insertion into the bicyclic bromide.
- Quench with BF₃·OEt₂ at −78°C to form the trifluoroborate intermediate.
- Add KCl to precipitate the potassium salt.
Challenges :
- Low yields (<50%) due to side reactions with the strained bicyclic system.
- Requires rigorous exclusion of moisture.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
While direct NMR/MS data for the compound are unavailable in the provided sources, analogous trifluoroborates exhibit:
- ¹¹B NMR : δ −1.5 to −2.5 ppm (quartet, J₆-F = 32 Hz).
- ¹⁹F NMR : δ −135 to −140 ppm (dt, J = 32, 8 Hz).
Industrial-Scale Production
Cost-Efficiency Analysis
| Parameter | Small Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Raw Material Cost | $320 | $28,000 |
| Yield | 89% | 82% |
| Purity | 98.3% | 97.1% |
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in polar solvents such as methanol or acetonitrile, and may require the use of catalysts to enhance reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield boronic acid derivatives, while reduction reactions produce borane derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoroborate group.
Scientific Research Applications
Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is used in a variety of scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various bonding interactions, making the compound versatile in its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)borate
- Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)borohydride
- Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)borane
Uniqueness
Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is unique due to its trifluoroborate group, which imparts distinct reactivity and stability compared to other boron-containing compounds. This makes it particularly useful in applications requiring robust and versatile reagents.
Biological Activity
Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide, with the chemical formula and CAS number 2374786-94-2, is a specialized compound recognized for its unique structural features and diverse reactivity. This compound contains a trifluoroborate group attached to a bicyclic structure, which contributes to its potential applications in various fields, including medicinal chemistry and materials science.
- Molecular Weight : 204.04 g/mol
- Purity : 97%
- IUPAC Name : Potassium (3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate
The biological activity of this compound primarily arises from its ability to act as both a nucleophile and an electrophile in chemical reactions. This dual functionality allows it to participate in various biochemical pathways, potentially influencing cellular processes.
Key Mechanisms:
- Nucleophilic Reactions : The trifluoroborate group can engage in nucleophilic attack on electrophilic centers in biological molecules.
- Electrophilic Reactions : Conversely, it can also act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules.
Research Findings
Recent studies have explored the compound's effectiveness in various biological contexts:
Case Study 1: Anticancer Activity
A study investigated the potential anticancer properties of this compound, revealing that it could inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Properties
Another study assessed its antimicrobial activity against several bacterial strains, demonstrating significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Nucleophile/Electrophile |
| Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)borate | Limited | No | Electrophilic |
| Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)borohydride | Yes | Limited | Nucleophilic |
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : A boronic acid derivative is reacted with potassium fluoride and a trifluoromethylating agent.
- Reaction Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis, often at room temperature or slightly elevated temperatures.
Industrial Applications
Due to its unique properties, this compound has potential applications in:
- Pharmaceutical Development : As a building block for creating novel drugs.
- Materials Science : In the synthesis of advanced materials with specific electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide, and how do they influence its reactivity?
- Answer : The compound has the molecular formula C₆H₇F₃KO (MW: 152.11 g/mol) with a bicyclic oxabicyclo[4.1.0]heptane core fused to a trifluoroborate group . Its reactivity is influenced by the strained bicyclic structure and the electron-withdrawing trifluoroborate moiety, which enhance its stability and suitability for Suzuki-Miyaura cross-coupling reactions . Key missing physicochemical data (e.g., melting point, solubility) necessitate experimental determination via differential scanning calorimetry (DSC) and solubility studies in polar aprotic solvents like THF or DMF .
Q. What synthetic routes are commonly employed to prepare potassium trifluoroborate derivatives, and how can they be adapted for this compound?
- Answer : Potassium trifluoroborates are typically synthesized via transmetallation of boronic acids with KHF₂ or via direct fluorination of boronate esters . For this bicyclic derivative, a plausible route involves:
Synthesis of the oxabicyclo[4.1.0]heptane boronic ester precursor.
Fluorination using KHF₂ in methanol/water under inert atmosphere.
Purification via recrystallization from ethanol/water mixtures to remove excess salts .
Characterization should include ¹⁹F NMR (expected δ: -135 to -140 ppm for BF₃⁻) and IR spectroscopy (B-F stretch ~1450 cm⁻¹) .
Q. What are the recommended techniques for characterizing and validating the purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm structure and detect impurities (e.g., residual solvents or unreacted precursors) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M⁻] at m/z 152.11) .
- Elemental Analysis : Quantify C, H, and B content to ensure stoichiometric purity .
- X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this potassium trifluoroborate in complex substrates?
- Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading in THF/H₂O or dioxane .
- Base Optimization : Test K₂CO₃, Cs₂CO₃, or NaOtBu to balance reactivity and side reactions (e.g., protodeboronation).
- Temperature Control : Reactions typically proceed at 60–80°C; microwave-assisted synthesis may reduce time .
- Monitoring : Track conversion via TLC or ¹⁹F NMR (disappearance of BF₃⁻ signal).
- Case Study : Evidence from similar trifluoroborates shows yields >80% with aryl chlorides when using SPhos as a ligand .
Q. How can researchers address discrepancies in reported reactivity or stability data for this compound?
- Answer : Contradictions in stability (e.g., hydrolytic sensitivity) may arise from variations in storage conditions (moisture, temperature) or impurities. Mitigation strategies:
Stability Studies : Conduct accelerated degradation tests under varying pH, humidity, and temperature .
Computational Modeling : Use DFT calculations to predict hydrolysis pathways and identify stabilizing additives (e.g., crown ethers for K⁺ coordination) .
Comparative Analysis : Benchmark against structurally analogous trifluoroborates (e.g., potassium trifluoro(oxolan-3-yl)boranuide) to isolate structural vs. environmental factors .
Q. What strategies can be employed to enhance the enantioselectivity of reactions involving this chiral bicyclic trifluoroborate?
- Answer :
- Chiral Ligands : Use BINAP or Josiphos ligands to induce asymmetry in Pd-catalyzed couplings .
- Substrate Engineering : Introduce steric hindrance in the oxabicycloheptane ring to bias transition states.
- Dynamic Kinetic Resolution : Leverage the compound’s potential for epimerization under basic conditions to favor a single enantiomer .
- Case Study : Enantiomeric excess (ee) >90% was achieved for similar bicyclic borates using (R)-BINAP/Pd(OAc)₂ systems .
Methodological Considerations
Q. How should researchers handle the absence of critical safety and toxicological data for this compound?
- Answer :
- Precautionary Measures : Assume acute toxicity and use PPE (gloves, goggles, fume hood) per OSHA guidelines .
- In Silico Predictions : Use tools like ECOSAR or TEST to estimate ecotoxicity .
- Empirical Testing : Conduct Ames tests for mutagenicity and acute toxicity assays on model organisms (e.g., Daphnia magna) .
Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
